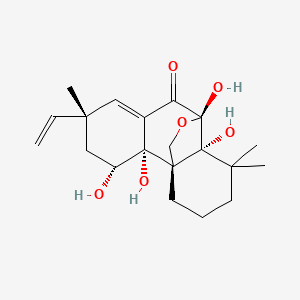
Diaporthins B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaporthein B is a natural compound extracted from marine-derived fungi, specifically from the fungus Penicillium sclerotiorum GZU-XW03-2 . It has garnered significant interest due to its potential inhibitory effects on colon cancer cells . This compound belongs to the class of polyketides, which are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Diaporthein B can be prepared through a method involving the separation from a liquid fermentation culture of the marine fungus Eutypella scoparia FS26 . The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods
Industrial production of Diaporthein B is still in its nascent stages. the co-culture method involving fungi has shown promise in improving the yield of Diaporthein B . This method leverages the interactions between different fungal species to enhance the production of the desired compound.
化学反応の分析
Types of Reactions
Diaporthein B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving Diaporthein B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of Diaporthein B depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
科学的研究の応用
Diaporthein B has a wide range of scientific research applications:
作用機序
Diaporthein B exerts its effects through multiple pathways. It significantly inhibits the proliferation and migration of human colon cancer cells by inducing apoptosis . The compound activates the mitochondrial apoptosis pathway and the Hippo signaling pathway, leading to the activation of YAP (Yes-associated protein), which plays a crucial role in regulating cell growth and apoptosis .
類似化合物との比較
Diaporthein B can be compared with other similar compounds such as diaporthochromes A and B, cytosporones, phomopsins, dothiorelones, and tenellones . These compounds share structural similarities and are also derived from fungi. Diaporthein B stands out due to its unique mechanism of action and its potent anti-cancer properties .
List of Similar Compounds
- Diaporthochrome A
- Diaporthochrome B
- Cytosporones
- Phomopsins
- Dothiorelones
- Tenellones
特性
分子式 |
C20H28O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(1S,2S,3R,5R,9S,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one |
InChI |
InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19-,20-/m1/s1 |
InChIキー |
FVYIOIBMUVNZMQ-KNHLKMAJSA-N |
異性体SMILES |
C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C |
正規SMILES |
CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















